

# Application Note: Spectrophotometric Quantification of Disperse Blue 106

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## Compound of Interest

Compound Name: *C.I. Disperse Blue 106 press cake*

CAS No.: *104573-53-7*

Cat. No.: *B1139705*

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Doc ID: AN-DB106-SPEC-01 Version: 2.0 (High-Sensitivity Protocol)

## Abstract & Strategic Context

Disperse Blue 106 (DB106), a monoazo dye (CAS 12223-01-7 / 68516-81-4), is ubiquitous in polyester and acetate textile dyeing.<sup>[1]</sup> However, it is chemically significant beyond coloration; it is a potent contact allergen, often cited in the "Textile Dye Mix" for patch testing. For researchers in dermatology, toxicology, and textile chemistry, accurate quantification is critical.

This guide moves beyond basic absorbance readings. It addresses the specific challenges of DB106: its lipophilic nature, significant solvatochromism (spectral shifts based on solvent polarity), and the difficulty of extracting it from the crystalline polyester matrix.

Key Technical Challenges Addressed:

- Solvatochromism: DB106 shifts

significantly between protic and aprotic solvents.<sup>[1]</sup>

- Matrix Interference: Polyester oligomers and delustrants (TiO<sub>2</sub>) can scatter light, inflating absorbance values.[\[1\]](#)
- Aggregation: Disperse dyes tend to dimerize in aqueous-organic mixtures, violating Beer's Law.[\[1\]](#)

## Principle of Assay

The determination relies on the Beer-Lambert Law (

), where absorbance (

) is directly proportional to concentration (

).[\[1\]](#) However, for Disperse Blue 106, this relationship holds only under strict solvent conditions that prevent dye aggregation.[\[1\]](#)

The dye is extracted or dissolved in a solvent capable of swelling the polyester fiber (if solid matrix) or fully solubilizing the powder. The solution is analyzed at its experimentally determined

(typically 590–620 nm range depending on solvent).[\[1\]](#)

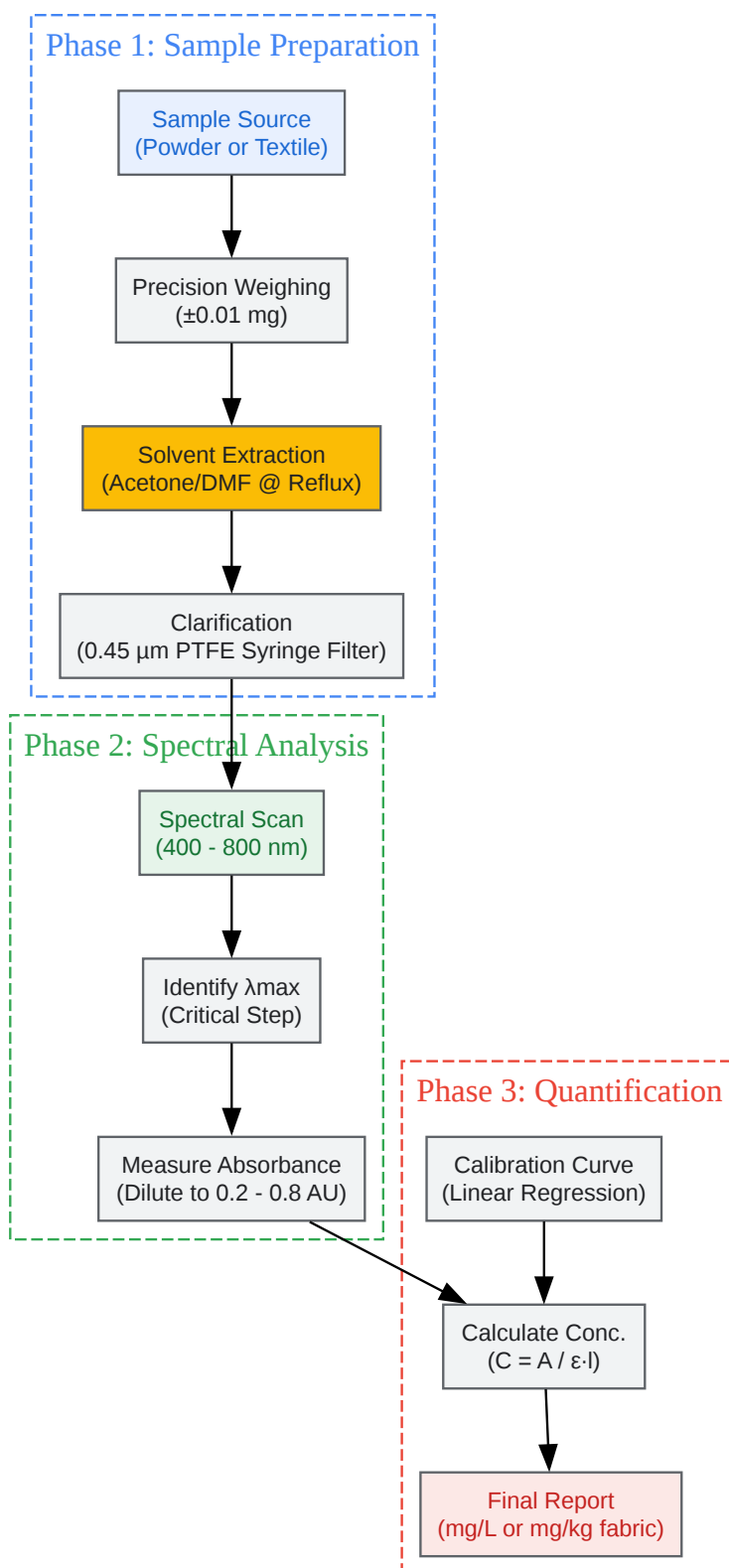
## Core Mechanism: Solvent-Dye Interaction

DB106 contains a push-pull chromophore system (nitro-thiazole acceptor and aniline donor).[\[1\]](#)

Polar solvents stabilize the excited state, causing a bathochromic (red) shift.

- Preferred Solvent: Acetone (high solubility, sharp peaks) or DMF (for difficult extractions).[\[1\]](#)
- Avoid: Pure water (causes precipitation/aggregation).[\[1\]](#)

## Experimental Workflow (Visualized)



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Figure 1: End-to-end workflow for Disperse Blue 106 quantification, emphasizing filtration and spectral scanning.[1]

## Materials & Equipment

Component	Specification	Rationale
Spectrophotometer	Double-beam UV-Vis	Compensates for solvent absorption and lamp fluctuations.[1]
Cuvettes	Quartz or Glass (10 mm)	Plastic cuvettes are dissolved by Acetone/DMF.[1]
Solvent A (Standard)	Acetone (HPLC Grade)	Excellent solubility for DB106; volatile for easy concentration. [1]
Solvent B (Extraction)	N,N-Dimethylformamide (DMF)	Required for extracting dye from tight polyester matrices (swells fiber).[1]
Filters	0.45 µm PTFE (Hydrophobic)	Removes delustrants (TiO <sub>2</sub> ) and fibers; Nylon filters may bind the dye.[1]
Standard	Disperse Blue 106 (>95% purity)	Reference material for calibration.[1]

## Protocol 1: Determination of Spectral Characteristics ( )

Do not rely on literature values alone.[1] Solvents and temperature shift the peak.[1]

- Stock Solution: Dissolve 10.0 mg of DB106 standard in 100 mL of Acetone (Concentration = 100 mg/L). Sonicate for 5 minutes to ensure complete dissolution.
- Working Solution: Dilute 1.0 mL of Stock to 10 mL with Acetone (10 mg/L).

- Baseline Correction: Fill two cuvettes with pure Acetone. Run a baseline correction on the spectrophotometer (400–800 nm).
- Scan: Replace the sample cuvette with the Working Solution. Scan from 400 to 800 nm.[1]
- Output: Identify the wavelength of maximum absorbance ( ).
  - Expected  
in Acetone: ~590–610 nm.[1]
  - Note: If the peak is broad or has a shoulder, it indicates aggregation. Add 10% Methanol or lower the concentration.

## Protocol 2: Construction of Calibration Curve

This establishes the relationship between Absorbance and Concentration (Beer's Law).

- Preparation of Standards: Using the 100 mg/L Stock Solution, prepare the following series in 25 mL volumetric flasks using Acetone:

Standard ID	Volume of Stock (mL)	Final Vol (mL)	Concentration (mg/L)
STD-1	0.5	25	2.0
STD-2	1.0	25	4.0
STD-3	2.0	25	8.0
STD-4	3.0	25	12.0
STD-5	4.0	25	16.0

- Measurement: Measure the Absorbance of each standard at the determined

- Validation Check:
  - Plot Absorbance (y-axis) vs. Concentration (x-axis).[1]
  - Calculate Linear Regression ( ) .[1]
  - Acceptance Criteria: .[1] If is lower, prepare fresh standards.

## Protocol 3: Extraction and Quantification from Textile Samples

This is the critical protocol for safety/allergen testing.

Safety Warning: DMF is hepatotoxic.[1] Work in a fume hood. Wear butyl rubber gloves.[1]

- Sample Prep: Cut the textile sample into small pieces ( mm).
- Weighing: Accurately weigh ~0.1 g - 0.5 g of the fabric ( ).
- Extraction:
  - Place fabric in a pressure-resistant glass tube or round-bottom flask.[1]
  - Add 20 mL of DMF (or Chlorobenzene if following ISO 105-Z04 strictly).
  - Heat to 100°C for 60 minutes in a heating block or oil bath.
  - Why: Heat is required to exceed the glass transition temperature ( ) of polyester (~70°C), allowing the fiber to open and release the dye.

- Cooling & Filtering: Cool to room temperature. Filter through a 0.45  $\mu\text{m}$  PTFE syringe filter into a 25 mL volumetric flask.
  - Critical: Rinse the extraction vessel and filter with fresh solvent to recover all dye.
- Dilution: Make up to volume (25 mL) with solvent. If the solution is too dark ( ), perform a secondary dilution (e.g., 1:10).
- Measurement: Measure Absorbance ( ) at .

## Data Analysis & Calculation

Calculate the concentration of DB106 in the textile sample using the following formula:

[1] [1]

Where:

- = Final volume of extract (e.g., 0.025 L).[1]
- = Weight of fabric in kg.[1]

## Troubleshooting & Expert Insights

Issue	Probable Cause	Corrective Action
Non-Linear Calibration	Dye Aggregation (Dimerization)	Switch solvent to DMF or add a surfactant (e.g., 0.1% Triton X-100) if using aqueous mixtures.[1]
High Background Absorbance	Scattering from TiO or oligomers	Centrifuge at 10,000 rpm for 10 min or use 0.2 µm PTFE filters.[1]
Blue Shift (Lower )	Acidic pH contamination	Azo linkage is pH sensitive.[1] Ensure solvent is neutral.[1]
Low Recovery	Incomplete Extraction	Increase extraction time to 90 min or temperature to 120°C (if solvent BP allows).

## References

- ISO 16373-2:2014. Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water). [1]
- European Chemicals Agency (ECHA). Disperse Blue 106 - Substance Information. [1]
- Garrigós, M. C., et al. (2002).[1] Determination of banned azo dyes in consumer goods by liquid chromatography–mass spectrometry. Journal of Chromatography A, 976(1-2), 309-317.[1] (Provides context on extraction efficiency).
- Standard OEKO-TEX® 100. Limit Values and Fastness. (Defines the regulatory limits for allergenic disperse dyes).
- Chemotechnique Diagnostics. Disperse Blue 106 Allergen Information. (Clinical relevance for drug/safety researchers).

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- To cite this document: BenchChem. [Application Note: Spectrophotometric Quantification of Disperse Blue 106]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139705/docs#application-note-spectrophotometric-quantification-of-disperse-blue-106\]](https://www.benchchem.com/product/b1139705/docs#application-note-spectrophotometric-quantification-of-disperse-blue-106)

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